3-Methylquinoxaline-5,7-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-methylquinoxaline-5,7-diamine |
InChI |
InChI=1S/C9H10N4/c1-5-4-12-8-3-6(10)2-7(11)9(8)13-5/h2-4H,10-11H2,1H3 |
InChI Key |
FASMARQTEXAKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2N=C1)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylquinoxaline 5,7 Diamine and Analogues
Classical and Conventional Cyclocondensation Approaches
The classical approach to quinoxaline (B1680401) synthesis remains a widely used and reliable method. It typically involves the reaction of an o-phenylenediamine (B120857) with a dicarbonyl compound under acidic or thermal conditions.
The foundational method for synthesizing quinoxalines is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. tandfonline.comnih.gov In the context of 3-Methylquinoxaline-5,7-diamine, the key precursors would be 1,2,4,6-tetraaminobenzene and a pyruvaldehyde equivalent. The reaction proceeds via a condensation mechanism, where the amino groups of the phenylenediamine react with the carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the quinoxaline ring. youtube.com
A common variation of this involves the reaction of o-phenylenediamine with ethyl pyruvate (B1213749) in n-butanol to yield 2-hydroxy-3-methylquinoxaline. nih.gov This intermediate can then be further functionalized. For instance, treatment with phosphorus oxychloride can yield the corresponding 2-chloro-3-methylquinoxaline, a versatile intermediate for further substitutions. nih.gov
The reaction conditions for these classical syntheses often involve refluxing in solvents like ethanol (B145695) or acetic acid for several hours, with yields typically ranging from 34% to 85%. tandfonline.com
The synthesis of quinoxalines bearing amino groups on the benzene (B151609) ring, such as in this compound, necessitates the use of appropriately substituted o-phenylenediamines. For the target compound, a tetra-substituted benzene ring with two adjacent amino groups is the key starting material. The strategic placement of nitro groups on the phenylenediamine precursor, which can be subsequently reduced to amino groups, is a common tactic. For example, the reduction of 4-amino-3-nitrophenol (B127093) using stannous chloride can produce 3,4-diaminophenol, a precursor for hydroxy-substituted quinoxalines. tsijournals.com A similar strategy could be envisioned for the synthesis of the 5,7-diamino analogue.
Multistep synthetic pathways have been developed for novel classes of substituted quinoxaline sulfonamides, which begin with the condensation of o-phenylenediamine with pyruvic acid to form 3-methylquinoxalin-2(1H)-one. mdpi.com This highlights the importance of selecting the correct dicarbonyl precursor to install the desired substituent at the 3-position of the quinoxaline ring.
Modern and Green Synthetic Strategies
In recent years, a significant focus has been placed on developing more efficient, environmentally friendly, and cost-effective methods for quinoxaline synthesis. These modern approaches often involve the use of catalysts, alternative reaction media, and energy sources.
A variety of catalysts have been employed to enhance the efficiency of quinoxaline synthesis. These can be broadly categorized into homogeneous, heterogeneous, and Lewis acid catalysts. khanacademy.org
Homogeneous Catalysis: These catalysts are in the same phase as the reactants. khanacademy.org For example, copper(II)-catalyzed synthesis of quinoxaline derivatives from o-phenylenediamine and terminal alkynes has been reported. researchgate.net Manganese pincer complexes have also been used to catalyze the acceptorless dehydrogenative coupling of diols and diaminobenzenes to form quinoxalines. acs.org
Heterogeneous Catalysis: These catalysts are in a different phase from the reactants, which allows for easier separation and recycling. youtube.com Examples include the use of sulfated polyborate, ias.ac.in alumina-supported heteropolyoxometalates, nih.gov and 5% WO3/ZrO2 longdom.org as recyclable catalysts for quinoxaline synthesis. These methods often offer high yields and shorter reaction times under solvent-free conditions. ias.ac.inlongdom.org Iron-exchanged molybdophosphoric acid is another efficient heterogeneous catalyst for this transformation. nih.gov
Lewis Acid Catalysis: Lewis acids have been shown to effectively promote the condensation reaction. Iron(III) triflate, for instance, catalyzes the ring-opening annulation of 2-arylindoles with 1,2-diaminoarenes to produce 2-aminoaryl quinoxalines. acs.org p-Toluenesulfonic acid has also been used as a catalyst for the synthesis of quinoxalines under solvent-free conditions at room temperature. tandfonline.com
Table 1: Comparison of Catalytic Approaches for Quinoxaline Synthesis
| Catalytic Approach | Catalyst Example | Key Advantages | Reference |
|---|---|---|---|
| Homogeneous | Copper(II) | High efficiency | researchgate.net |
| Heterogeneous | Sulfated polyborate | Recyclable, solvent-free | ias.ac.in |
| Lewis Acid | p-Toluenesulfonic acid | Mild conditions, convenient | tandfonline.com |
| Heterogeneous | Alumina-supported heteropolyoxometalates | High yields, room temperature | nih.gov |
| Heterogeneous | 5% WO3/ZrO2 | Recyclable, shorter reaction times | longdom.org |
| Lewis Acid | Iron(III) triflate | Broad substrate scope | acs.org |
In a move towards greener chemistry, significant efforts have been made to reduce or eliminate the use of hazardous organic solvents.
Solvent-Free Synthesis: A number of methods have been developed that proceed without a solvent, often with the aid of a catalyst or by grinding the reactants together. tandfonline.comias.ac.inrsc.org For example, the use of sulfated polyborate as a catalyst allows for the rapid synthesis of quinoxalines under solvent-free conditions with high yields. ias.ac.in Another approach involves the simple grinding of 1,2-diamines and 1,2-diketones with p-toluenesulfonic acid at room temperature. tandfonline.com Mechanochemical agitation in a homogenizer has also been shown to produce quinoxalines in minutes without any solvent or catalyst. rsc.orgrsc.org
Aqueous Media Synthesis: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. The use of cetyltrimethylammonium bromide (CTAB) as a surfactant enables the efficient synthesis of quinoxalines in aqueous media. researchgate.net
To accelerate reaction rates and improve yields, alternative energy sources and reaction environments have been explored.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. tandfonline.comtandfonline.comudayton.edunih.gov The synthesis of quinoxalines has been successfully achieved under microwave irradiation in solvent-free conditions, providing a rapid and environmentally friendly protocol. tandfonline.comudayton.edu For instance, the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds can be efficiently catalyzed by polyethylene (B3416737) glycol under microwave irradiation. tandfonline.com
Microdroplet Reaction Techniques: A more recent and highly innovative approach involves conducting reactions in microdroplets. nih.govfrontiersin.orgresearchgate.net Reactions in microdroplets can be accelerated by orders of magnitude compared to bulk solution, due to factors such as increased surface-to-volume ratio and rapid mixing. youtube.comrsc.org The synthesis of quinoxaline derivatives has been demonstrated in microdroplets, achieving high conversion rates in milliseconds without the need for a catalyst. frontiersin.org This technique also allows for high-throughput screening of optimal reaction conditions. nih.gov
Table 2: Modern and Green Synthetic Strategies for Quinoxaline Synthesis
| Strategy | Method | Key Features | Reference |
|---|---|---|---|
| Green Chemistry | Solvent-free synthesis with sulfated polyborate | Recyclable catalyst, high yields, short reaction times | ias.ac.in |
| Green Chemistry | Aqueous media synthesis with CTAB | Use of water as a solvent | researchgate.net |
| Energy-Efficient | Microwave-assisted synthesis | Rapid, high-yielding, solvent-free | tandfonline.comudayton.edu |
| Novel Technology | Microdroplet reaction | Ultrafast reaction times, catalyst-free | nih.govfrontiersin.org |
| Mechanochemistry | Homogenization | Solvent-free, catalyst-free, rapid | rsc.orgrsc.org |
Ionic Liquid-Mediated Syntheses
The use of ionic liquids (ILs) as both catalysts and reaction media for quinoxaline synthesis represents a significant advancement towards greener and more efficient chemical processes. sphinxsai.comresearchgate.net ILs are favored for their low volatility, high thermal stability, non-flammability, and ability to dissolve a wide range of materials. sphinxsai.com Brønsted acidic ionic liquids (BAILs), in particular, have been shown to be highly effective and reusable catalysts for the condensation reaction between 1,2-phenylenediamines and 1,2-diketones. sphinxsai.comresearchgate.net
These reactions often proceed under mild conditions, such as at room temperature and without the need for a separate solvent, offering high to excellent yields in short reaction times. sphinxsai.comresearchgate.net The straightforward workup, clean reaction profile, and the ability to recycle the catalyst are notable advantages of this methodology. sphinxsai.comresearchgate.net Various BAILs, including 3-methyl-1-sulfonic acid imidazolium (B1220033) salts and 1-butane sulfonic acid-3-methylimidazolium tosylate, have been successfully employed. sphinxsai.comresearchgate.net
Table 1: Examples of Ionic Liquid-Catalyzed Quinoxaline Synthesis
| Ionic Liquid Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-methyl-1-sulfonic acid imidazolium salts | o-phenylenediamine, 1,2-dicarbonyl compounds | Not specified | High to excellent | sphinxsai.com |
| 1-Butane sulfonic acid-3 methylimidazolium tosylate | o-phenylenediamines, 1,2-diketones | Room temp, neat, 10 mol% catalyst | Good | researchgate.net |
| 1-n-butylimidazolium tetrafluoroborate | 1,2-diketones, aryl-1,2-diamines | Grinding | 86-95% | researchgate.net |
Regioselective Synthesis and Isomer Control in Quinoxaline Diamine Formation
The synthesis of specifically substituted quinoxaline diamines, such as this compound, from unsymmetrical precursors presents a significant challenge in controlling regioselectivity. When an unsymmetrically substituted 1,2-diaminoarene reacts, it can lead to the formation of a mixture of regioisomers. mdpi.com
The outcome of these reactions is heavily influenced by the nature and position of substituents on the diamine precursor. For instance, research on the iron(III)-catalyzed ring-opening annulation of 2-arylindoles with 1,2-diaminoarenes has shown that substituents at the 4-position of the diaminoarene have little effect on regioselectivity. acs.org However, substituents at the 3-position can exert significant control, a phenomenon attributed to a combination of steric and electronic effects. acs.org In some cases, electron-withdrawing groups like Cl or CF₃ at the 3-position can lead to high regioselectivity (20:1), whereas other groups result in isomer mixtures. acs.org
Similarly, in the synthesis of quinoxalinones from N-aryl α-ketoamides and ortho-phenylenediamines, the reaction of unsymmetrical diamines yields a mixture of isomers. researchgate.net The ability to direct the reaction towards a single, desired isomer is a key area of research, often requiring careful selection of starting materials and reaction conditions. Isotopic labeling experiments have also been employed to definitively determine the regioselectivity in the formation of related quinoxaline structures. nih.gov
Table 2: Influence of Substituent Position on Regioselectivity in Quinoxaline Formation
| Diamine Reactant | Substituent and Position | Product(s) | Regioselectivity | Reference |
|---|---|---|---|---|
| Monosubstituted 1,2-diaminoarene | Me at 3-position | 3an | 1:4 | acs.org |
| Monosubstituted 1,2-diaminoarene | Cl at 3-position | 3ao | 20:1 | acs.org |
| Monosubstituted 1,2-diaminoarene | CF₃ at 3-position | 3ap | 20:1 | acs.org |
| Monosubstituted 1,2-diaminoarene | Various at 4-position | 3ai-3al | 1:1 to 1:1.5 | acs.org |
Functional Group Interconversions and Derivatization Strategies of the Diamine Moiety
Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another to create new derivatives with specific properties. solubilityofthings.comimperial.ac.uk For quinoxaline diamines, these strategies focus on either introducing new amino groups onto the heterocyclic core or modifying the existing amino substituents.
Introducing amino groups directly onto the quinoxaline scaffold is a key strategy for synthesizing diamino derivatives. A variety of amination methods have been developed.
Tandem C-H Amination: An aerobic, copper-catalyzed tandem dual C-H amination of tetrahydroquinoxalines with free amines has been demonstrated. This method is notable for its mild conditions, broad substrate compatibility, and high efficiency, providing a direct route to diaminoquinoxalines without the need for pre-functionalized aminating agents. nih.gov
Direct C-H Amination of Quinoxalin-2(1H)-ones: Copper-based metal-organic frameworks (MOFs) like Cu-CPO-27 can catalyze the C-H amination of quinoxalin-2(1H)-ones using alkylamines and benzylamines as the nitrogen source and molecular oxygen as the oxidant. nih.gov This heterogeneous catalytic system allows for the synthesis of various 3-aminoquinoxalin-2(1H)-ones in high yields. nih.gov
Nucleophilic Substitution: Alkoxy-substituted aminoquinoxalines can be synthesized through the reaction of a suitable quinoxaline precursor with various alkoxy-substituted aryl amines in DMSO at elevated temperatures (130°C). researchgate.net This approach relies on the nucleophilic character of the amine to displace a leaving group on the quinoxaline ring.
Once the diamine scaffold is in place, the amino groups can be further modified to generate a diverse range of derivatives. This allows for the fine-tuning of the molecule's chemical and physical properties.
Schiff Base Formation: The amino groups of quinoxaline derivatives can be readily converted into imines (Schiff bases). For example, 3-hydrazino-quinoxalin-2(1H)-one, which contains an amino-like hydrazino group, reacts with various aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid to form the corresponding aldimines. nih.gov This transformation is confirmed by the disappearance of the NH₂ signal and the appearance of a new azomethine (HC=N) proton signal in ¹H NMR spectra. nih.gov
Amide and Carbamate Formation: The Curtius rearrangement provides a pathway to convert a carboxylic acid group on the quinoxaline ring into an amino group surrogate. For instance, the azide (B81097) of 3-methylquinoxaline-2-carboxylic acid 1,4-dioxide can be rearranged into various 2-alkyl carbamates or substituted ureas by boiling in an alcohol or amine solution, respectively. nih.gov
Coupling with Amino Acids: Quinoxaline moieties can be coupled with amino acids. One method involves reacting phenylquinoxalines-2(1H)-thione with acrylic acid derivatives, followed by treatment with hydrazine (B178648) hydrate (B1144303) and subsequent reaction with sodium nitrite (B80452) and HCl to form an azide derivative, which can then be coupled with the ethyl ester of an amino acid. mdpi.com
Table 3: Derivatization of Amino Functional Groups on the Quinoxaline Moiety
| Starting Moiety | Reagent(s) | Resulting Functional Group | Method | Reference |
|---|---|---|---|---|
| Hydrazino group | Aromatic aldehydes, Glacial AcOH | Imine (Schiff Base) | Condensation | nih.gov |
| Carboxylic acid azide | Alcohols or Amines | Carbamate or Urea (B33335) | Curtius Rearrangement | nih.gov |
| Thione/Azide | Amino acid ethyl esters | Amide | Multi-step coupling | mdpi.com |
Spectroscopic Characterization and Analytical Techniques for 3 Methylquinoxaline 5,7 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments. In the ¹H NMR spectrum of 3-methylquinoxaline-5,7-diamine, distinct signals are expected for the methyl group protons, the aromatic protons on the quinoxaline (B1680401) core, and the amine protons.
The protons of the methyl group (CH₃) attached to the C3 position of the quinoxaline ring are anticipated to appear as a singlet in the upfield region of the spectrum, typically around δ 2.5-2.8 ppm. This chemical shift is influenced by the electron-withdrawing nature of the pyrazine (B50134) ring. For instance, the methyl protons in the related 6,7-difluoro-2-methylquinoxaline (B11725444) resonate at δ 2.76 ppm. nih.gov
The aromatic protons on the benzene (B151609) ring portion of the quinoxaline system will exhibit signals in the downfield region, generally between δ 6.0 and δ 8.0 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern. For this compound, two singlets are expected for the protons at the C6 and C8 positions, as they are electronically distinct and lack adjacent protons for coupling. The proton at C2 of the pyrazine ring is also expected to appear as a singlet in the aromatic region.
The protons of the two amino groups (NH₂) at the C5 and C7 positions will appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but are typically observed in the range of δ 4.0-6.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (at C3) | 2.5 - 2.8 | Singlet |
| NH₂ (at C5 and C7) | 4.0 - 6.0 | Broad Singlet |
| Ar-H (at C6) | 6.0 - 7.5 | Singlet |
| Ar-H (at C8) | 6.0 - 7.5 | Singlet |
| H (at C2) | 7.5 - 8.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis and APT
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound would display distinct signals for each unique carbon atom.
The carbon of the methyl group is expected to resonate in the upfield region, typically around δ 20-25 ppm. The carbons of the quinoxaline ring will appear in the downfield aromatic region (δ 110-160 ppm). The carbons bearing the amino groups (C5 and C7) are expected to be shielded and appear at lower chemical shifts compared to the other aromatic carbons. Conversely, the carbons of the pyrazine ring (C2 and C3) will be deshielded due to the presence of the electronegative nitrogen atoms. Quaternary carbons, such as C3, C4a, and C8a, will also have characteristic chemical shifts.
An Attached Proton Test (APT) experiment can be used to differentiate between carbon atoms based on the number of attached protons. nih.gov In an APT spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ and quaternary carbons appear as negative signals. This technique would confirm the assignments of the methyl carbon and the protonated aromatic carbons, while the quaternary carbons of the quinoxaline ring would show inverted peaks.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | APT Signal |
| CH₃ (at C3) | 20 - 25 | Positive |
| Aromatic CH | 100 - 130 | Positive |
| Aromatic C-NH₂ | 140 - 155 | Negative |
| Aromatic C (Quaternary) | 135 - 150 | Negative |
| C2 | 145 - 155 | Positive |
| C3 | 150 - 160 | Negative |
Advanced NMR Techniques for Structural Elucidation (e.g., HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and piecing together the molecular structure. In the context of this compound, an HMBC experiment would show correlations between the methyl protons and the C2 and C3 carbons of the quinoxaline ring, confirming the position of the methyl group. It would also show correlations between the aromatic protons and adjacent and geminal carbons, aiding in the unambiguous assignment of the aromatic signals in both the ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present.
The N-H stretching vibrations of the two primary amine groups are expected to appear as a pair of medium to strong bands in the region of 3300-3500 cm⁻¹. The presence of two bands is due to the symmetric and asymmetric stretching modes of the NH₂ group. The N-H bending vibration is typically observed around 1600-1650 cm⁻¹.
The aromatic C-H stretching vibrations will produce sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The C=C and C=N stretching vibrations within the quinoxaline ring system will give rise to a series of sharp, medium to strong absorptions in the 1450-1620 cm⁻¹ region. The C-N stretching vibrations of the aromatic amines will be observed in the 1250-1350 cm⁻¹ range. The C-H bending vibrations of the methyl group and the aromatic ring will appear in the fingerprint region (below 1500 cm⁻¹). For instance, the IR spectrum of the related 2,3-diphenyl quinoxaline-6,7-diamine (B1505215) shows characteristic N-H stretching bands. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium - Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (methyl) | 2850 - 3000 | Medium |
| N-H Bend (amine) | 1600 - 1650 | Medium - Strong |
| Aromatic C=C and C=N Stretch | 1450 - 1620 | Medium - Strong |
| C-N Stretch (aromatic amine) | 1250 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the quinoxaline ring system and the substituents. Common fragmentation pathways for quinoxalines involve the loss of HCN or N₂. For this compound, initial fragmentation may involve the loss of a methyl radical (•CH₃) to give a stable cation. Subsequent fragmentation could involve the loss of HCN from the pyrazine ring or the elimination of ammonia (B1221849) (NH₃) or an amino radical (•NH₂) from the diamino-substituted ring. Predicted mass spectra for the related 5-methylquinoxaline (B1213170) show fragmentation patterns consistent with the loss of small neutral molecules from the heterocyclic ring. hmdb.ca
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z Value | Identity |
| [M]⁺ | Molecular Ion |
| [M-15]⁺ | Loss of •CH₃ |
| [M-27]⁺ | Loss of HCN |
| [M-17]⁺ | Loss of •NH₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions within the aromatic and heterocyclic ring system.
The quinoxaline core is a chromophore, and the presence of the amino groups as powerful auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent quinoxaline. Aromatic diamines typically exhibit strong absorption bands in the UV-Vis region. For example, some diamine compounds show absorption maxima around 310 nm, corresponding to π-π* transitions. researchgate.net Quinoxaline derivatives can have absorption maxima extending into the visible region, sometimes between 350 and 450 nm. researchgate.net Therefore, this compound is predicted to have strong absorptions in the UVA range, potentially extending towards the visible part of the spectrum.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) |
| π → π | 300 - 400 |
| n → π | > 400 |
Electron Paramagnetic Resonance (EPR) Spectroscopy in Redox Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying molecules with unpaired electrons. In the context of this compound, EPR spectroscopy would be instrumental in investigating its redox behavior, specifically in the characterization of any radical species formed upon oxidation or reduction. The generation of a radical cation or anion would render the molecule paramagnetic and thus EPR-active.
Detailed research findings on the application of EPR spectroscopy specifically to this compound are not extensively available in the public domain. However, the principles of the technique and its application to analogous quinoxaline systems can provide insight into the potential methodologies and expected outcomes.
In a typical redox study, this compound would be subjected to either electrochemical or chemical oxidation or reduction. The resulting species could then be analyzed by EPR spectroscopy to confirm the formation of a radical and to probe its electronic structure. The key parameters obtained from an EPR spectrum, such as the g-factor and hyperfine coupling constants, would provide valuable information about the distribution of the unpaired electron density within the molecule. This, in turn, can elucidate which atoms, particularly the nitrogen and carbon atoms of the quinoxaline core and the methyl and amino substituents, are most involved in the redox process.
For instance, the hyperfine coupling to the nitrogen nuclei of the pyrazine ring and the amino groups would be particularly informative. The magnitude of these couplings would reflect the extent of spin delocalization onto these atoms. Similarly, coupling to the protons of the methyl group and the aromatic backbone would further map the spin distribution.
Given the electron-donating nature of the two amino groups at positions 5 and 7, and the methyl group at position 3, it is anticipated that this compound would be relatively easy to oxidize, potentially forming a stable radical cation. EPR studies would be crucial in confirming the stability and electronic structure of such a species.
While specific experimental data for this compound is not available, the table below illustrates the type of data that would be generated from such an EPR study, based on hypothetical values for the radical cation of this compound.
| Parameter | Hypothetical Value | Information Provided |
| g-factor | ~2.0035 | Indicates the presence of an organic radical with significant spin-orbit coupling contributions from the nitrogen atoms. |
| a(N1) Hyperfine Coupling | 8.5 G | Quantifies the interaction of the unpaired electron with the nitrogen nucleus at position 1 of the quinoxaline ring, indicating significant spin density at this position. |
| a(N4) Hyperfine Coupling | 7.9 G | Quantifies the interaction of the unpaired electron with the nitrogen nucleus at position 4, suggesting a slightly lower spin density compared to N1. |
| a(N-amino, C5) Coupling | 4.2 G | Represents the coupling to the nitrogen of the amino group at position 5, showing delocalization of the unpaired electron onto this substituent. |
| a(N-amino, C7) Coupling | 4.5 G | Similar to the C5 amino group, this indicates spin delocalization onto the amino substituent at position 7. |
| a(H-methyl, C3) Coupling | 3.1 G | The interaction with the protons of the methyl group, indicating some degree of spin density on the C3 position or the methyl group itself. |
| a(H6) Hyperfine Coupling | 2.5 G | The coupling to the proton at position 6 of the quinoxaline ring. |
| a(H8) Hyperfine Coupling | 2.8 G | The coupling to the proton at position 8 of the quinoxaline ring. |
This hypothetical data illustrates how EPR spectroscopy could provide a detailed map of the electronic distribution in the radical species of this compound, which is fundamental to understanding its reactivity and potential applications in areas such as organic electronics and as a redox mediator. Further experimental studies are required to obtain and interpret the actual EPR spectra for this compound.
Chemical Reactivity and Transformation Studies of 3 Methylquinoxaline 5,7 Diamine
Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring
The quinoxaline ring system is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring. researchgate.netthieme-connect.de However, the presence of powerful electron-donating amino groups at the C5 and C7 positions, along with a weakly activating methyl group at C3, significantly enhances the nucleophilicity of the benzene (B151609) portion of the molecule, making electrophilic substitution feasible.
The directing influence of the substituents is paramount in determining the regioselectivity of these reactions. The amino groups at C5 and C7 are strong activating, ortho, para-directing groups. wikipedia.org The methyl group is also an activating, ortho, para-director. Given the positions of the existing substituents, electrophilic attack is strongly favored at the C6 and C8 positions, which are ortho and para to the activating amino groups.
Nitration: Nitration of the unsubstituted quinoxaline ring requires harsh conditions, such as a mixture of concentrated nitric acid and oleum (B3057394) at high temperatures, to yield 5-nitro- and 5,7-dinitroquinoxaline. researchgate.netsapub.orgrsc.org For 3-Methylquinoxaline-5,7-diamine, the strongly activating nature of the diamino-substituted ring suggests that nitration would proceed under much milder conditions. The substitution would be directed to the C6 and C8 positions.
Halogenation: Halogenation reactions, such as bromination or chlorination, are also expected to occur selectively on the electron-rich benzene ring at the C6 and C8 positions. The high activation provided by the two amine groups would likely allow the reaction to proceed readily, possibly without the need for a Lewis acid catalyst.
Expected Products of Electrophilic Aromatic Substitution:
| Electrophilic Reagent | Expected Position of Substitution | Predicted Product(s) |
|---|---|---|
| HNO₃/H₂SO₄ | C6 and/or C8 | 3-Methyl-6-nitroquinoxaline-5,7-diamine |
| Br₂ | C6 and/or C8 | 6-Bromo-3-methylquinoxaline-5,7-diamine |
Nucleophilic Substitution Reactions Involving Amine Groups
The primary amine groups at the C5 and C7 positions are key sites for nucleophilic substitution reactions, most notably through the formation of diazonium salts.
Diazotization and Sandmeyer Reactions: Aromatic primary amines can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. masterorganicchemistry.comchadsprep.com The resulting bis-diazonium salt of this compound would be a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. masterorganicchemistry.comorganic-chemistry.org This two-step process allows for the introduction of a range of substituents that are not accessible through direct electrophilic or nucleophilic aromatic substitution.
Potential Transformations via Diazonium Salts:
| Reagent | Resulting Functional Group |
|---|---|
| CuCl / HCl | Chloro (-Cl) |
| CuBr / HBr | Bromo (-Br) |
| CuCN / KCN | Cyano (-CN) |
| KI | Iodo (-I) |
| HBF₄, then heat | Fluoro (-F) (Schiemann reaction) |
| H₂O, heat | Hydroxyl (-OH) |
This methodology could be employed to synthesize a variety of 5,7-disubstituted-3-methylquinoxalines, such as 5,7-dihalo, 5,7-dicyano, or 5,7-dihydroxy derivatives.
Oxidation and Reduction Chemistry of the Quinoxaline Core and Diamine Functionalities
The redox chemistry of this compound is complex, involving both the quinoxaline core and the exocyclic amino groups.
Oxidation: The quinoxaline ring itself is generally resistant to oxidation, but strong oxidizing agents like alkaline potassium permanganate (B83412) can cleave the benzene ring to yield pyrazine-2,3-dicarboxylic acid. researchgate.netpharmacophorejournal.com However, the presence of the electron-donating amino and methyl groups makes the molecule more susceptible to oxidation. The amino groups can be particularly sensitive to oxidation, potentially leading to the formation of nitroso or nitro derivatives, or polymerization. The methyl group could also be oxidized to a carboxylic acid under harsh conditions. pharmacophorejournal.com
Reduction: The pyrazine ring of the quinoxaline system can be reduced. Quinoxalines can undergo a two-electron redox reaction. nsf.gov Catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with sodium in ethanol (B145695) can reduce the pyrazine ring to a 1,2,3,4-tetrahydroquinoxaline. sapub.orgpharmacophorejournal.com Quinoxaline N-oxides, if formed, can be deoxygenated using various reducing agents like PCl₃ or catalytic hydrogenation to yield the parent quinoxaline. nih.gov The redox potential of quinoxalines is influenced by substituents; electron-donating groups like amino and methyl groups generally make the molecule easier to oxidize and harder to reduce. researchgate.net
Cyclization and Condensation Reactions for Further Functionalization
The 5,7-diamine functionality provides a reactive handle for building more complex, fused heterocyclic systems. The two primary amine groups are positioned meta to each other, which influences the types of rings that can be formed.
For instance, condensation of the diamine with 1,3-dicarbonyl compounds (e.g., acetylacetone) or their equivalents could lead to the formation of a seven-membered diazepine (B8756704) ring fused to the quinoxaline core. Reaction with reagents containing two electrophilic centers, such as phosgene (B1210022) or thiophosgene, could yield fused heterocyclic systems incorporating urea (B33335) or thiourea (B124793) moieties. These reactions extend the heterocyclic scaffold, opening avenues to novel structures with potentially new properties.
Derivatization of Amine Groups (e.g., Schiff Base Formation, Acylation)
The primary amino groups at C5 and C7 are readily derivatized using standard amine chemistry, allowing for the modulation of the compound's electronic and physical properties.
Schiff Base Formation: The amine groups can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. iosrjournals.orgnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. iosrjournals.org The formation of a bis-Schiff base by reacting this compound with two equivalents of an aldehyde or ketone would significantly alter the steric and electronic profile of the molecule.
Acylation: The amine groups can be easily acylated by reacting them with acyl chlorides or acid anhydrides in the presence of a base. mdpi.com This reaction forms amide linkages. For example, reaction with acetyl chloride would yield N,N'-(3-methylquinoxaline-5,7-diyl)diacetamide. Acylation is often used to protect amine groups or to introduce new functional moieties into the molecule.
Representative Derivatization Reactions:
| Reagent | Reaction Type | Functional Group Formed |
|---|---|---|
| Benzaldehyde | Schiff Base Formation | Imine (-N=CHPh) |
| Acetone | Schiff Base Formation | Imine (-N=C(CH₃)₂) |
| Acetyl Chloride | Acylation | Amide (-NHCOCH₃) |
Stability and Degradation Studies (e.g., pH conditions)
The stability of this compound is expected to be pH-dependent due to the presence of basic amino groups and the quinoxaline nitrogens.
pH Conditions: The quinoxaline nitrogens are weakly basic (pKa of quinoxaline is 0.8). rsc.org The aromatic amine groups are also basic. In acidic solutions (low pH), the amino groups and, to a lesser extent, the ring nitrogens will be protonated. This protonation increases water solubility but can also alter the electronic properties and reactivity of the molecule. mdpi.com For example, protonation of the amino groups would deactivate the benzene ring towards further electrophilic substitution. In alkaline solutions (high pH), the amine groups will be in their free base form. Some quinoxaline derivatives have been shown to be vulnerable to degradation under alkaline conditions, particularly when in a reduced state. nsf.govnih.gov The stability of quinoxalines is a key factor in their application in fields such as redox flow batteries, where they are subjected to varying pH and redox cycles. nsf.govresearchgate.net
Coordination Chemistry and Metal Complexation of 3 Methylquinoxaline 5,7 Diamine
Ligand Design Principles Incorporating the Quinoxaline (B1680401) Diamine Scaffold
The design of ligands is a cornerstone of coordination chemistry, dictating the structure, reactivity, and properties of the resulting metal complexes. The 3-Methylquinoxaline-5,7-diamine scaffold presents several key features that make it an intriguing candidate for ligand design.
The quinoxaline core, a fused system of benzene (B151609) and pyrazine (B50134) rings, is a rigid and planar structure. This rigidity can be advantageous in creating pre-organized ligand architectures that can lead to selective metal ion binding. The presence of two nitrogen atoms within the pyrazine ring provides potential coordination sites.
The key functional groups for metal chelation in this compound are the two amino groups at the 5 and 7 positions. These diamines, in conjunction with the quinoxaline nitrogen atoms, could allow the ligand to act as a bidentate or a bridging ligand. As a bidentate ligand, it would likely coordinate to a single metal center through the two amino nitrogens, forming a stable seven-membered chelate ring. The methyl group at the 3-position introduces a degree of steric bulk and alters the electronic properties of the quinoxaline ring system through its electron-donating inductive effect.
In the design of more complex systems, the diamine functionality could be further modified to create polydentate ligands. For instance, Schiff base condensation of the amino groups with aldehydes or ketones could introduce additional donor atoms, leading to ligands capable of forming highly stable, multi-chelate complexes.
Synthesis and Characterization of Metal-Quinoxaline Diamine Complexes
While no specific synthesis of metal complexes with this compound has been reported, general synthetic routes for analogous quinoxaline complexes can be proposed. The typical method involves the reaction of a metal salt (e.g., chlorides, nitrates, acetates of transition metals) with the ligand in a suitable solvent. The choice of solvent would depend on the solubility of both the metal salt and the ligand.
The synthesis would likely proceed as follows: M(X)n + L -> M(L)mn where M is the metal ion, X is the counter-ion, and L is the this compound ligand. The stoichiometry (m) of the resulting complex would depend on the coordination number of the metal ion and the steric and electronic properties of the ligand.
Characterization of these hypothetical complexes would employ a standard suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the amino groups to the metal center. A shift in the N-H stretching and bending vibrations to lower frequencies would be indicative of coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Cd(II)), ¹H and ¹³C NMR would reveal changes in the chemical shifts of the protons and carbons of the ligand upon coordination, providing information about the binding mode.
UV-Visible Spectroscopy: To study the electronic transitions within the complex. The appearance of new absorption bands or shifts in the ligand-centered transitions would provide insight into the metal-ligand interactions.
X-ray Crystallography: To determine the definitive solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.
Elemental Analysis: To confirm the empirical formula of the synthesized complexes.
Electronic and Structural Properties of Coordination Compounds
The electronic and structural properties of coordination compounds derived from this compound would be highly dependent on the choice of the metal ion.
Electronic Properties: The electronic properties would be dictated by the d-electron configuration of the metal and the nature of the metal-ligand bonding. The amino groups are primarily σ-donors. The quinoxaline ring system possesses π-orbitals that could participate in π-backbonding with suitable metal ions, although this is expected to be less significant than with ligands containing stronger π-accepting groups. The color of the complexes would arise from d-d transitions or charge-transfer bands. For instance, copper(II) complexes would likely be colored (blue or green), while zinc(II) complexes would be colorless.
Investigation of Metal-Ligand Interactions and Bonding Modes
A detailed investigation into the metal-ligand interactions would necessitate a combination of experimental and computational methods.
Experimental Investigations: Spectroscopic techniques would provide the primary experimental evidence. For example, the magnitude of the shift in the IR and NMR signals upon complexation would give a qualitative measure of the strength of the metal-ligand bond. Electron Paramagnetic Resonance (EPR) spectroscopy would be a powerful tool for studying paramagnetic complexes (e.g., with Cu(II) or Mn(II)), providing information about the electronic environment of the metal ion.
Computational Studies: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) would be invaluable for predicting the properties of these hypothetical complexes. DFT calculations could be used to:
Optimize the geometry of the complexes.
Calculate the energies of the molecular orbitals to understand the electronic structure and bonding.
Simulate the IR and UV-Vis spectra for comparison with potential experimental data.
Analyze the nature of the metal-ligand bond using techniques such as Natural Bond Orbital (NBO) analysis.
Applications in Materials Science and Technology
Organic Semiconductors and Electronic Devices (e.g., OLEDs, PLEDs)
Quinoxaline (B1680401) derivatives are recognized for their role as electron-transporting materials in organic light-emitting diodes (OLEDs) due to their high electron affinity and thermal stability. researchgate.net The rigid and luminescent nature of the quinoxaline structure contributes to a higher glass transition temperature (Tg) and improved device stability. google.com
Novel quinoxaline derivatives have been developed that can function not only as electron-transporting layers but also as hole-transporting layers and as hosts or guests in the emissive layer of OLEDs. google.com This versatility is a significant advantage in the design of simplified and more efficient device architectures. Donor-acceptor (D-A) type molecules, where the quinoxaline acts as the electron-acceptor unit, are particularly promising for optoelectronic applications. researchgate.net The intramolecular charge transfer (ICT) in these D-A systems is crucial for their luminescent and charge-transport properties. researchgate.net
For instance, a series of 2,3-di(thiophen-2-yl)quinoxaline amine derivatives have been synthesized and shown to possess ambipolar charge transport capabilities, making them suitable for use in various organic electronic devices. researchgate.net Their HOMO and LUMO energy levels, critical for charge injection and transport, can be tuned by modifying the donor and acceptor moieties.
Table 1: Optoelectronic Properties of Selected Quinoxaline-Amine Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Application |
| 2,3-di(thiophen-2-yl)quinoxaline amine derivatives | -4.90 to -5.70 | -3.10 to -3.36 | 1.72 to 2.48 | Solid-state emitters, ambipolar charge transport materials researchgate.net |
| Indolo[2,3-b]naphtho[2,3–f]quinoxaline derivatives | -5.40 to -5.66 | -3.69 to -3.84 | - | Organic electronics researchgate.net |
This table presents data for related quinoxaline derivatives to illustrate the potential of the compound class.
Organic Photovoltaic Devices and Solar Cell Sensitizers
The strong electron-accepting nature of the quinoxaline core makes it an excellent component for organic photovoltaic (OPV) devices and as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). case.edu In D-A type systems designed for solar cells, quinoxaline derivatives can function as the electron acceptor, facilitating efficient charge separation and transport. researchgate.net
Quinoxaline-based polymers and small molecules have been actively investigated for OPVs. case.edu Theoretical studies on thiadiazoloquinoxaline-based conjugated polymers have shown that they are promising candidates for efficient organic solar cells due to their electron-deficient nature and good planarity. mdpi.com The design of these materials often involves tuning the HOMO-LUMO energy gap to optimize light absorption and energy level alignment with other components of the solar cell. mdpi.com
Table 2: Performance of Quinoxaline-Based Dye-Sensitized Solar Cells
| Sensitizer | Configuration | Power Conversion Efficiency (PCE) |
| RC-21 | D-A (Vertical) | 3.30% case.edu |
| RC-22 | D-A-π-A (Horizontal) | 5.56% case.edu |
| WS-84 | D-A-π-A | 10.11% acs.org |
This table showcases the performance of various quinoxaline-based sensitizers, highlighting the potential of this class of compounds in photovoltaic applications.
Fluorescent Probes and Luminescent Materials
Quinoxaline derivatives are known for their luminescence and are used in the development of fluorescent materials. google.com The presence of nitrogen atoms with lone electron pairs allows the quinoxaline ring to act as a complexing agent or as a base that can be protonated, which can influence its fluorescent properties. researchgate.net
Donor-acceptor type quinoxaline-amine derivatives exhibit intramolecular charge transfer (ICT) transitions, leading to fluorescence in the visible spectrum. researchgate.net These compounds can show positive solvatochromism, where their emission color changes with the polarity of the solvent. researchgate.net Some derivatives also exhibit aggregation-induced emission (AIE), a phenomenon where they become more emissive in an aggregated state, which is highly desirable for applications in solid-state lighting and sensors. researchgate.netresearchgate.net The emission color of these materials can be tuned from blue to orange by modifying the donor groups attached to the quinoxaline core. researchgate.net
Furthermore, acid-doped quinoxaline derivatives have been utilized as colorimetric indicators for detecting volatile amines, demonstrating their potential as sensors for applications like monitoring food spoilage. mdpi.com
Development of Dyes and Pigments Based on Quinoxaline Diamine Chromophores
The inherent chromophoric properties of the quinoxaline ring system make it a suitable scaffold for the development of novel dyes and pigments. nih.gov The electronic absorption spectra of quinoxaline derivatives can be tuned by structural modifications, leading to a bathochromic (red) shift in absorption. mdpi.com
Donor-acceptor quinoxaline derivatives have been synthesized to function as dyes with intramolecular charge transfer characteristics, resulting in absorption in the visible region of the electromagnetic spectrum. researchgate.net For instance, 2,3-di(thiophen-2-yl)quinoxaline amine derivatives display ICT transitions in the range of 390 to 461 nm and emit light in the yellow-blue region. researchgate.net The versatility in synthesis allows for the creation of a wide palette of colors. Quinoxaline-based dyes have also been investigated as photoinitiators for polymerization reactions under visible light. mdpi.com
Fuel Cell Components and Other Energy-Related Applications
While direct applications of 3-Methylquinoxaline-5,7-diamine in fuel cells are not widely reported, the broader class of quinoxaline derivatives has been explored in related energy applications. For example, quinoxaline-based organic dyes have been used as sensitizers in photoelectrochemical cells for water splitting, a key process for hydrogen fuel production. unisi.it In these systems, the dye absorbs light and initiates the electron transfer processes necessary for water oxidation at the photoanode. unisi.it The ability to tune the HOMO levels of these dyes is crucial for enabling efficient electron transfer from a water oxidation catalyst. unisi.it
Advanced Mechanistic Research and Molecular Interaction Studies
Studies on Enzyme Inhibition Mechanisms
While direct enzymatic inhibition studies specifically on 3-Methylquinoxaline-5,7-diamine are not extensively documented in publicly available literature, research on structurally similar quinoxaline (B1680401) derivatives provides significant insights into its potential mechanisms. The strategic placement of substituents on the quinoxaline ring is a key determinant of their enzyme inhibitory activity. mdpi.com
Recent studies have highlighted the potential of 3-methylquinoxaline derivatives as potent enzyme inhibitors. For instance, a series of novel 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol (B109401) derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov The in vitro evaluation of these compounds against cancer cell lines and their VEGFR-2 inhibitory effects underscore the therapeutic potential of the 3-methylquinoxaline scaffold. nih.govsemanticscholar.org
Furthermore, investigations into quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have revealed their antimycobacterial activity, suggesting the inhibition of essential mycobacterial enzymes. mdpi.com The position of substituents on the quinoxaline core has been shown to significantly influence this activity. mdpi.com Other quinoxaline derivatives have been identified as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component in stress-induced apoptotic pathways. nih.gov
A study on a series of 5,7-diamino-3-phenyl-2-benzylamino quinoxalines demonstrated broad-spectrum anticancer activity across various human cancer cell lines, with some compounds exhibiting inhibitory effects at micromolar and even nanomolar concentrations. researchgate.net This highlights the importance of the 5,7-diamine substitution pattern for potent biological activity. The likely mechanism of action for these compounds involves the inhibition of critical enzymes involved in cancer cell proliferation and survival.
Table 1: Enzyme Inhibition by Structurally Related Quinoxaline Derivatives
| Compound Class | Target Enzyme/Process | Key Findings |
| 3-Methylquinoxalin-2(1H)-one/thiol Derivatives | VEGFR-2 | Showed significant inhibitory activity, suggesting a role in anti-angiogenesis. nih.gov |
| Quinoxaline-2-carboxylic acid 1,4-dioxides | Mycobacterial Enzymes | Exhibited antimycobacterial activity, with substituent position being crucial. mdpi.com |
| Substituted Quinoxaline Derivatives | ASK1 | Identified as inhibitors of ASK1, indicating a role in modulating apoptotic pathways. nih.gov |
| 5,7-Diamino-3-phenyl-2-benzylamino Quinoxalines | Various Cancer Cell Proliferation Pathways | Displayed broad-spectrum anticancer activity at low concentrations. researchgate.net |
DNA Binding and DNA Damage Induction Mechanisms
The interaction of quinoxaline derivatives with DNA is a well-established mechanism for their biological activity, particularly their anticancer and antiviral properties. sapub.org These planar aromatic molecules can intercalate between the base pairs of the DNA double helix, leading to conformational changes that can inhibit DNA replication and transcription. nih.gov
Studies on triazoloquinoxaline derivatives have demonstrated their potent DNA intercalating and topoisomerase II inhibitory activities. nih.gov Topoisomerases are crucial enzymes that manage the topological states of DNA; their inhibition leads to DNA damage and ultimately cell death. The triazoloquinoxaline scaffold, combined with specific side chains, has been shown to effectively bind to DNA and inhibit topoisomerase II, highlighting a promising avenue for the development of novel anticancer agents. nih.gov
Furthermore, quinoxaline 1,4-di-N-oxides are known to induce DNA strand breaks. nih.gov The mechanism involves the bioreduction of the N-oxide groups to form radical species that can directly attack the deoxyribose-phosphate backbone of DNA. nih.gov The antiviral activity of compounds like 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline has also been attributed to their DNA binding properties. sapub.org
Given the planar aromatic structure of this compound, it is highly probable that it can also function as a DNA intercalator. The presence of the diamino groups could further enhance its DNA binding affinity through hydrogen bonding interactions with the phosphate (B84403) backbone or the bases within the DNA grooves. The methyl group at the 3-position could influence the specificity and strength of this interaction.
Table 2: DNA Interaction Mechanisms of Quinoxaline Derivatives
| Compound/Class | Mechanism of Action | Biological Implication |
| Triazoloquinoxalines | DNA intercalation and Topoisomerase II inhibition | Potent anticancer activity. nih.gov |
| Quinoxaline 1,4-di-N-oxides | Induction of DNA strand breaks via radical formation | Antimicrobial and cytotoxic effects. nih.gov |
| 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline | DNA binding | Antiviral activity against herpes virus. sapub.org |
Receptor Interaction and Modulatory Pathway Analysis (e.g., NF-κB Pathway)
The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. nih.gov Its aberrant activation is a hallmark of many cancers and inflammatory diseases, making it a key therapeutic target. nih.govnih.gov
A significant finding in this area is the identification of a quinoxaline urea (B33335) analog as a potent inhibitor of IκB kinase β (IKKβ). nih.gov IKKβ is a central kinase in the canonical NF-κB pathway, responsible for phosphorylating the inhibitor of NF-κB (IκB), which leads to its degradation and the subsequent activation of NF-κB. By inhibiting IKKβ, the quinoxaline urea analog effectively blocks the activation of the NF-κB pathway, thereby suppressing the expression of pro-inflammatory and pro-survival genes. nih.gov This demonstrates that the quinoxaline scaffold can be effectively utilized to target specific components of key signaling pathways.
While direct studies on the effect of this compound on the NF-κB pathway are not yet available, its structural features suggest a potential for such interactions. The diamino substituents could engage in hydrogen bonding with amino acid residues in the active sites of kinases like IKKβ, potentially leading to their inhibition. Further investigation into the modulatory effects of this compound on the NF-κB and other critical signaling pathways is warranted.
Structure-Mechanism Relationships in Quinoxaline Diamine Systems
The biological activity and mechanism of action of quinoxaline derivatives are intricately linked to their chemical structure. mdpi.com The nature, position, and orientation of substituents on the quinoxaline ring system profoundly influence their interactions with biological targets.
In quinoxaline diamine systems, the amino groups are key pharmacophoric features. Their basicity and hydrogen bonding capacity can facilitate strong interactions with acidic residues in enzyme active sites or with the phosphate backbone of DNA. The presence of two amino groups, as in this compound, likely enhances its binding affinity and biological potency.
Electrochemical Mechanistic Investigations and Redox Behavior Correlation
The electrochemical properties of quinoxaline derivatives are of significant interest, not only for their potential applications in areas such as redox flow batteries but also for understanding their biological redox cycling and the generation of reactive oxygen species. nsf.gov
A study on the redox behavior of 2,3-dimethylquinoxaline-6-carboxylic acid revealed that the reduced form of the quinoxaline is susceptible to tautomerization under alkaline conditions, which was correlated with capacity fade in flow batteries. nsf.gov This highlights the importance of understanding the stability of the different redox states of quinoxaline derivatives.
The redox behavior of this compound is likely to be influenced by the electron-donating amino groups and the methyl group. The amino groups would be expected to lower the reduction potential of the quinoxaline ring, making it more susceptible to oxidation. This redox cycling capability could be a key aspect of its mechanism of action, potentially leading to the generation of reactive oxygen species (ROS) within cells. The production of ROS can induce oxidative stress, leading to DNA damage, protein and lipid peroxidation, and ultimately, cell death. This ROS-mediated mechanism is a known mode of action for many anticancer agents. Further electrochemical studies on this compound are needed to fully elucidate its redox properties and their correlation with its biological activities.
Future Directions and Emerging Research Avenues for 3 Methylquinoxaline 5,7 Diamine
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future of synthesizing 3-Methylquinoxaline-5,7-diamine and related compounds lies in the development of green and sustainable methods that offer high efficiency, reduced environmental impact, and cost-effectiveness. Traditional methods for quinoxaline (B1680401) synthesis often require harsh conditions, such as high temperatures and strong acid catalysts, leading to longer reaction times and the use of hazardous solvents. nih.gov
Current research is shifting towards eco-friendly alternatives. mdpi.com One promising area is the use of reusable and highly active catalysts. For instance, nano-catalysts, such as silica (B1680970) nanoparticles and nickel-based nanocatalysts, have been shown to be effective in the synthesis of quinoxalines under solvent-free conditions with high yields. rsc.org Other sustainable catalysts include alumina-supported heteropolyoxometalates and mineral fertilizers like monoammonium phosphate (B84403) (MAP), which can catalyze the reaction at room temperature in green solvents like ethanol (B145695). nih.govresearchgate.net These solid catalysts can be easily recovered and reused for several cycles without significant loss of activity, aligning with the principles of green chemistry. nih.govresearchgate.netresearchgate.net
The exploration of alternative energy sources also presents a significant research avenue. Microwave irradiation and ultrasonication have been employed to accelerate the synthesis of quinoxaline derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.netresearchgate.net Furthermore, performing these reactions in water, a benign solvent, is a key goal. researchgate.net The use of water as a reaction medium, sometimes with the aid of surfactants like sodium laurylsulfate, has been successfully demonstrated for quinoxaline synthesis. researchgate.net
Future methodologies for this compound could focus on one-pot tandem reactions, which combine multiple synthetic steps into a single operation, thereby increasing efficiency and reducing waste. An example is the tandem oxidative azidation/cyclization of N-arylenamines to produce quinoxaline structures. acs.orgacs.org
| Catalyst Type | Example | Key Advantages |
| Nano-catalysts | Silica nanoparticles, Fe3O4@SiO2/Schiff base/Co(II) | High efficiency, solvent-free conditions, reusability. rsc.org |
| Heteropolyoxometalates | Alumina-supported H5PMo10V2O40 | High yields, mild reaction conditions, recyclability. nih.gov |
| Mineral Fertilizers | Monoammonium phosphate (MAP) | Inexpensive, environmentally friendly, high yields at room temp. researchgate.net |
| Solid Acid Catalysts | TiO2-Pr-SO3H | Fast reaction times, high yields, solvent-free options. mdpi.com |
Development of Advanced Analytical and Spectroscopic Characterization Techniques
Precise structural elucidation is fundamental for understanding the properties and potential applications of this compound. Future research will likely involve the application of a sophisticated suite of analytical and spectroscopic techniques.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques (homo- and hetero-nuclear correlation spectroscopy), will continue to be crucial for the unambiguous assignment of proton and carbon atoms, which is especially important for determining the exact position of substituents on the quinoxaline core. researchgate.net Mass spectrometry (MS) is another indispensable tool for determining the molecular weight and fragmentation patterns, further confirming the compound's structure. researchgate.net
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule. ias.ac.inmdpi.com To enhance the interpretation of these experimental spectra, they are often coupled with computational methods. ias.ac.in Density Functional Theory (DFT) calculations can be used to predict theoretical vibrational frequencies, which, when compared with experimental data, allow for a more detailed and accurate assignment of the vibrational modes. ias.ac.in
UV-visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of quinoxaline derivatives. mdpi.comacs.org These techniques are particularly important for applications in materials science, such as in the development of dyes and fluorescent materials. mdpi.com The combination of experimental spectroscopic data with theoretical calculations, such as Time-Dependent DFT (TD-DFT), can provide deep insights into the electronic transitions of these molecules. ias.ac.in Additionally, thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can be employed to study the thermal stability of the compound and its metal complexes. researchgate.net
| Technique | Information Obtained | Advanced Application |
| NMR Spectroscopy | Structural elucidation, atom connectivity. | 2D NMR (COSY, HSQC, HMBC) for unambiguous assignments. researchgate.net |
| Mass Spectrometry | Molecular weight, fragmentation patterns. | Coupling with liquid chromatography (LC-MS) for purity analysis. nih.gov |
| FT-IR/Raman | Functional group identification. | Comparison with DFT-calculated spectra for precise vibrational mode assignment. ias.ac.in |
| UV-Vis/Fluorescence | Electronic absorption and emission properties. | Studying photoinduced processes and potential for optical materials. mdpi.com |
High-Throughput Screening Methodologies for Compound Discovery and Optimization
To accelerate the discovery of new quinoxaline derivatives with desired properties, high-throughput screening (HTS) methodologies are becoming increasingly important. nih.gov These methods allow for the rapid synthesis and evaluation of large libraries of compounds.
A particularly innovative approach is the use of microdroplet-assisted reactions combined with mass spectrometry. nih.govdoaj.orgresearchgate.net In this technique, reactions are carried out in micron-sized liquid droplets, which can dramatically accelerate reaction rates, sometimes completing in milliseconds without the need for a catalyst. nih.govdoaj.org The reaction products are directly analyzed by mass spectrometry, enabling the rapid screening of optimal reaction conditions, such as reactant concentrations, temperature, and solvent. nih.gov This platform can be used for the on-the-fly optimization of synthetic conditions and for the scaled-up synthesis of diverse quinoxaline compounds. nih.govresearchgate.net
The application of HTS is not limited to synthesis. In biological research, these methods are used to screen large numbers of compounds for their activity against specific targets, such as enzymes or receptors. nih.govacs.org For a compound like this compound, HTS could be used to rapidly assess its potential as an inhibitor for various kinases or other biological targets, significantly speeding up the early stages of drug discovery. nih.gov
Integration of Artificial Intelligence and Machine Learning in Quinoxaline Diamine Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, including the study of quinoxaline diamines. astrazeneca.commednexus.orgmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design and discovery of new molecules with specific properties. astrazeneca.commdpi.com
In the context of this compound, ML algorithms can be trained to predict various molecular properties, such as solubility, toxicity, and biological activity, based on its structure. astrazeneca.comnih.gov This can help to prioritize which derivatives to synthesize and test, saving time and resources. For example, Quantitative Structure-Activity Relationship (QSAR) models, enhanced by AI, can predict the biological activity of new compounds before they are even made. nih.gov
AI can also play a significant role in optimizing synthetic pathways. Machine learning models can predict the outcomes of different reaction conditions, helping chemists to identify the most efficient way to synthesize a target molecule. astrazeneca.com Furthermore, generative AI models can design entirely new molecules with desired characteristics from scratch. nih.gov By defining a desired therapeutic profile, these models can propose novel quinoxaline-based structures that are likely to be active and have favorable drug-like properties. nih.gov The integration of AI with robotic systems for automated synthesis and testing could further accelerate the discovery cycle.
| AI/ML Application | Description | Potential Impact on Quinoxaline Research |
| Property Prediction | Using algorithms to predict physicochemical and biological properties. astrazeneca.comnih.gov | Rapidly screen virtual libraries of this compound derivatives for desired traits. |
| De Novo Drug Design | Generative models create novel molecular structures with desired profiles. nih.gov | Design of new quinoxaline diamines with potentially enhanced efficacy and safety. |
| Synthesis Planning | Predicting reaction outcomes and optimizing synthetic routes. | Accelerate the development of efficient and sustainable synthetic pathways. |
| Target Identification | Analyzing biological data to identify new potential protein targets. mdpi.com | Uncover new therapeutic applications for quinoxaline-based compounds. |
Interdisciplinary Research with Materials Science and Advanced Chemical Engineering
The unique electronic and photophysical properties of the quinoxaline scaffold make it a prime candidate for applications in materials science and advanced chemical engineering. rsc.org Future research on this compound should actively pursue these interdisciplinary avenues.
In materials science, quinoxaline derivatives are investigated for their use in organic electronics. They have shown potential as organic semiconductors, electroluminescent materials, and as components of dyes for solar cells. rsc.orgmdpi.comnih.gov The specific substitution pattern of this compound, with its electron-donating amino groups, could be fine-tuned to optimize its electronic properties for these applications. Collaborative research with materials scientists would be essential to design, synthesize, and test new materials based on this core structure.
In the field of advanced chemical engineering, there is potential for using quinoxaline derivatives in the development of novel functional materials. For example, quinoxaline-based compounds have been explored as photoinitiators for the polymerization of dental composites. mdpi.com The advantage of these systems is the potential to replace traditional co-initiators, such as aromatic amines, leading to safer and more effective materials. mdpi.com Research in this area would involve collaboration with chemical engineers and polymer scientists to incorporate this compound into new photocurable formulations and to evaluate their performance. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-Methylquinoxaline-5,7-diamine, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like methyl-substituted uracil derivatives and methylcyanoformimidate. For example, heating 1-methyluracil-5,6-diaminemonohydrochloride with methylcyanoformimidate in DMF at reflux yields crystalline products. Critical parameters include reaction temperature (>100°C), solvent choice (DMF for solubility), and pH control during purification (e.g., acidification to precipitate the product). Recrystallization from ethanol enhances purity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- ¹H NMR : Analyze proton environments in deuterated DMSO; for example, aromatic protons in quinoxaline derivatives typically resonate between δ 7.5–8.5 ppm, while methyl groups appear near δ 2.5–3.0 ppm. Discrepancies in peak splitting may indicate tautomerism or impurities .
- Elemental Analysis : Verify experimental carbon, hydrogen, and nitrogen percentages against calculated values (e.g., ±0.3% tolerance).
- Melting Point : High melting points (>320°C) suggest thermal stability and crystalline purity .
Advanced Research Questions
Q. What strategies can be employed to resolve discrepancies in NMR spectral data when synthesizing this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomeric equilibria, or residual impurities. Strategies include:
- Variable Temperature NMR : Identify dynamic tautomerism by observing peak shifts at elevated temperatures.
- HPLC-Purification : Remove trace impurities using reverse-phase chromatography with acetonitrile/water gradients.
- Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding interactions .
Q. How does the stability of this compound vary under different storage conditions, and what analytical methods are recommended for assessing degradation?
- Methodological Answer : Stability studies should test:
- Temperature/Humidity : Store samples at 4°C (desiccated) vs. ambient conditions. Monitor degradation via HPLC over 6–12 months.
- Light Exposure : Use UV-vis spectroscopy to detect photooxidation products (e.g., quinoxaline quinones) under accelerated light-stress conditions.
- Mass Spectrometry : Identify degradation byproducts (e.g., demethylation or ring-opening) using high-resolution LC-MS .
Q. What experimental approaches are effective in elucidating the reaction mechanisms of this compound in heterocyclic coupling reactions?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled methyl groups to track regioselectivity in cross-coupling reactions via NMR.
- Kinetic Studies : Monitor reaction progress under varying temperatures/pH to identify rate-determining steps.
- Computational Modeling : Employ DFT calculations to predict transition states and compare with experimental outcomes (e.g., substituent effects on activation energy) .
Q. How can researchers design comparative studies to evaluate the biological activity of this compound analogs while ensuring methodological rigor?
- Methodological Answer :
- Structural Analog Design : Synthesize derivatives with variations in methyl group positions (e.g., 5,7-dimethyl vs. 6,8-dimethyl) to assess structure-activity relationships.
- Dose-Response Assays : Use standardized protocols (e.g., IC50 determination in enzyme inhibition assays) with triplicate measurements to minimize variability.
- Control Groups : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate assay conditions. Document purity (>97%) and storage conditions for all analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
